
3-(2,3-difluorophenyl)propanoic Acid
Übersicht
Beschreibung
3-(2,3-difluorophenyl)propanoic acid is a fluorinated aromatic compound that is structurally related to various other fluorinated propanoic acids. While the specific compound is not directly studied in the provided papers, related compounds and their properties, synthesis, and reactivity are discussed, which can provide insights into the behavior of 3-(2,3-difluorophenyl)propanoic acid.
Synthesis Analysis
The synthesis of fluorinated propanoic acids can be complex due to the reactivity of fluorine atoms. For instance, electrochemical fluorination has been used to synthesize perfluoropropionic acid from 2,2,3,3-tetrafluoro-1-propanol, indicating that electrochemical methods could potentially be applied to synthesize related difluorinated compounds . Additionally, the synthesis of 3-(trichlorogermyl)propanoic acid and its subsequent reactions to form various derivatives demonstrate the reactivity of propanoic acid derivatives with halogens and organometallic reagents .
Molecular Structure Analysis
The molecular structure of fluorinated propanoic acids is influenced by the presence of fluorine atoms. For example, the conformational analysis of 3,3,3-trifluoro-2-(trifluoromethyl)propanoic acid revealed two dominant Z conformers, suggesting that 3-(2,3-difluorophenyl)propanoic acid may also exhibit a rich conformational landscape . The structural characterization of related compounds, such as (1H-1,2,4-triazol-1-yl) methyl 3-(2,4-dichlorophenyl) propanoate, through various spectroscopic techniques, further underscores the importance of detailed structural analysis10.
Chemical Reactions Analysis
The reactivity of fluorinated propanoic acids with various reagents and under different conditions can lead to a variety of chemical transformations. For instance, the reaction mechanisms observed after the photolysis of 3-(hydroxymethyl)benzophenone suggest that photochemical reactions could be relevant for the study of 3-(2,3-difluorophenyl)propanoic acid . The use of tris(pentafluorophenyl)borane in catalytic reactions, such as hydrometallation and aldol-type reactions, indicates that boron Lewis acids could potentially catalyze reactions involving fluorinated propanoic acids .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated propanoic acids are influenced by the presence of fluorine atoms, which can affect acidity, solubility, and reactivity. The study of partially fluorinated carboxylic acids, such as 3,3,3-trifluoro-2-(trifluoromethyl)propanoic acid, provides insights into the behavior of these compounds . Additionally, the enantioseparation of isomeric α-(chlorophenyl)propanoic acids using countercurrent chromatography highlights the importance of chirality and the potential for chiral separation in related difluorinated compounds .
Wissenschaftliche Forschungsanwendungen
1. Spectroscopic and Diffractometric Characterization
The study by Vogt et al. (2013) in "Crystal Growth & Design" discusses the characterization of polymorphic forms of a compound structurally related to 3-(2,3-difluorophenyl)propanoic acid. This research contributes to understanding the analytical and physical characterization of such compounds, highlighting the use of spectroscopic and diffractometric techniques in their study (Vogt et al., 2013).
2. Food Contact Material Safety
A paper in the "EFSA Journal" by Andon et al. (2011) evaluates the safety of a substance structurally similar to 3-(2,3-difluorophenyl)propanoic acid, focusing on its use in food contact materials. This signifies the importance of safety evaluations for compounds used in consumer goods, contributing to regulatory standards and consumer protection (Andon et al., 2011).
3. Synthesis and Stability Improvement
Research by Chen et al. (2016) in the "Journal of Chemical Research" involves synthesizing a derivative of a compound related to 3-(2,3-difluorophenyl)propanoic acid. This study demonstrates the chemical synthesis process aimed at enhancing the stability and liposolubility of these compounds (Chen et al., 2016).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(2,3-difluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c10-7-3-1-2-6(9(7)11)4-5-8(12)13/h1-3H,4-5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYNHFVWTBQDGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30396584 | |
| Record name | 3-(2,3-difluorophenyl)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30396584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-difluorophenyl)propanoic Acid | |
CAS RN |
412961-26-3 | |
| Record name | 3-(2,3-difluorophenyl)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30396584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





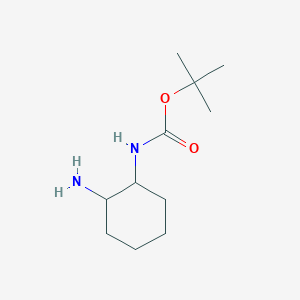
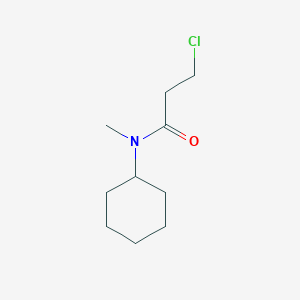
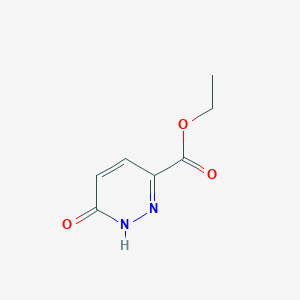


![1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1307175.png)

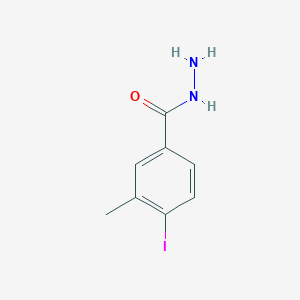
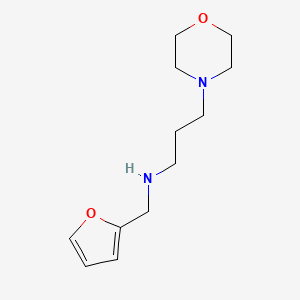

![4,4,5,5-Tetramethyl-2-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1,3,2-dioxaborolane](/img/structure/B1307196.png)